molecular formula C20H27N3O6 B6334643 Ac-Lys-AMC Acetate salt CAS No. 201847-48-5

Ac-Lys-AMC Acetate salt

Cat. No.: B6334643
CAS No.: 201847-48-5
M. Wt: 405.4 g/mol
InChI Key: VCOOBVPYBPFDEC-RSAXXLAASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-AMC Acetate salt involves the acylation of lysine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions

Ac-Lys-AMC Acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various lysine derivatives and acylated compounds, which are essential for studying enzyme kinetics and mechanisms .

Mechanism of Action

The mechanism of action of Ac-Lys-AMC Acetate salt involves its interaction with enzymes, particularly histone deacetylases. The compound acts as a substrate, and its deacetylation by these enzymes can be measured to study enzyme activity. This interaction is crucial for understanding the regulation of gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Lys-AMC Acetate salt is unique due to its specific structure, which allows it to be a versatile substrate for various enzyme assays. Its acetate salt form enhances its solubility and stability, making it suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOOBVPYBPFDEC-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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